molecular formula C13H20ClN B3368310 3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine CAS No. 2084-80-2

3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine

Cat. No. B3368310
CAS RN: 2084-80-2
M. Wt: 225.76 g/mol
InChI Key: MMMXMIRZLGRAGY-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine, also known as 4-chloro-alpha-ethylphenethylamine (4-CEP), is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4-CEP involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synaptic cleft, which can lead to increased neurotransmission. Additionally, 4-CEP has been shown to have a weak affinity for the serotonin transporter, which may also contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CEP are not well understood. However, it has been shown to have stimulant-like effects, similar to other amphetamines. These effects may include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased energy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-CEP in lab experiments is its high affinity for the dopamine transporter, which makes it a potential tool for studying the role of dopamine in various neurological disorders. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation is the lack of knowledge about its biochemical and physiological effects, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-CEP. One potential area of research is the development of more selective dopamine transporter ligands, which may have fewer side effects and greater potential for therapeutic use. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-CEP, which may provide insight into its potential use in the treatment of neurological disorders. Finally, the potential for abuse and addiction associated with 4-CEP should be further explored to better understand its safety and potential for abuse.

Scientific Research Applications

4-CEP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-4-13(5-2,15-3)10-11-6-8-12(14)9-7-11/h6-9,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMXMIRZLGRAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC1=CC=C(C=C1)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331369
Record name 3-[(4-Chlorophenyl)methyl]-N-methylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2084-80-2
Record name 3-[(4-Chlorophenyl)methyl]-N-methylpentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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